Nicorandil, EuropePharmacopoeia (EP) Reference Standard

Description

Nicorandil, EuropePharmacopoeia (EP) Reference Standard, is a pharmaceutical compound used primarily as a vasodilator. It is known for its dual action as both an adenosine triphosphate-sensitive potassium channel opener and a nitric oxide donor. This compound is widely used in the treatment of angina pectoris and other cardiovascular conditions .

Properties

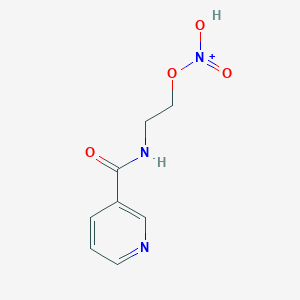

Molecular Formula |

C8H10N3O4+ |

|---|---|

Molecular Weight |

212.18 g/mol |

IUPAC Name |

hydroxy-oxo-[2-(pyridine-3-carbonylamino)ethoxy]azanium |

InChI |

InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H-,10,12,13,14)/p+1 |

InChI Key |

BSYDAGQSYGPEBF-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicorandil is synthesized through a multi-step process. The primary synthetic route involves the reaction of 3-pyridinecarboxylic acid with ethylenediamine to form 2-(pyridine-3-carbonylamino)ethylamine. This intermediate is then nitrated using nitric acid to yield Nicorandil .

Industrial Production Methods

Industrial production of Nicorandil follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is then purified through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Nicorandil undergoes several types of chemical reactions, including:

Oxidation: Nicorandil can be oxidized to form various by-products.

Reduction: Reduction reactions can modify the nitro group in Nicorandil.

Substitution: Nicorandil can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include various nitrated and reduced derivatives of Nicorandil, which can have different pharmacological properties .

Scientific Research Applications

Nicorandil has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

Biology: Studied for its effects on cellular potassium channels and nitric oxide pathways.

Medicine: Extensively researched for its therapeutic effects in treating cardiovascular diseases, particularly angina pectoris.

Mechanism of Action

Nicorandil exerts its effects through two primary mechanisms:

Potassium Channel Activation: Nicorandil opens adenosine triphosphate-sensitive potassium channels, leading to hyperpolarization of the cell membrane and relaxation of vascular smooth muscle.

Nitric Oxide Donation: Nicorandil donates nitric oxide, which activates guanylate cyclase and increases cyclic guanosine monophosphate levels.

Comparison with Similar Compounds

Similar Compounds

Nifedipine: A calcium channel blocker used for similar cardiovascular conditions.

Nitrendipine: Another calcium channel blocker with vasodilatory effects.

Isosorbide Mononitrate: A nitric oxide donor used for angina pectoris.

Uniqueness

Nicorandil is unique due to its dual mechanism of action, combining potassium channel activation with nitric oxide donation. This dual action provides a more comprehensive approach to vasodilation compared to other compounds that typically target only one pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.